![molecular formula C15H14N2O2 B5544218 4-(acetylamino)-N-phenylbenzamide](/img/structure/B5544218.png)
4-(acetylamino)-N-phenylbenzamide
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Overview
Description
“4-(acetylamino)-N-phenylbenzamide” is related to Acetaminophen . It’s also known as “Acetaminophen Related Compound A” and has a molecular formula of C10H11NO3 . It’s used as a reference standard in the pharmaceutical industry .
Synthesis Analysis
The synthesis of compounds similar to “4-(acetylamino)-N-phenylbenzamide” has been reported. For instance, the compound ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate was prepared by reaction of paracetamol with ethyl 2-bromo-2-methylpropionate .Scientific Research Applications
Antibacterial and Antifungal Medicine Development
Recent studies have highlighted the potential of N-phenylbenzamides, including 4-acetamido-N-phenylbenzamide, in the development of new antibacterial and antifungal medications. These compounds have shown promising activity against Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and the fungus Candida albicans. The synthesis of these compounds and their in silico and in vitro antibacterial and antifungal activities suggest they could be a new frontier in tackling antibiotic and antifungal resistance .
Organic Synthesis
In the realm of organic chemistry, 4-acetamido-N-phenylbenzamide serves as a precursor or intermediate in various synthetic pathways. Its stable structure under normal conditions makes it a valuable reagent for sulfofluorination of phenols and amines. This process is crucial for introducing sulfur(VI) fluorides into molecules, which can act as pseudo-halogens in palladium-catalyzed cross-coupling reactions, a cornerstone technique in modern synthetic chemistry .
Photostable Dye Development
The compound’s derivatives have been utilized in the synthesis of photostable dyes, particularly 1,8-naphthalimide dyes. These dyes are known for their stability and are used in applications where long-term exposure to light without degradation is essential. The photophysical properties of these dyes, including their fluorescence quantum yields and electronic transitions, are of significant interest in materials science .
Proteomics
4-acetamido-N-phenylbenzamide and its related compounds find applications in proteomics, where they are used as tool compounds. Their ability to react selectively with certain amino acid residues in proteins makes them useful in studying protein functions and interactions. This selective reactivity is particularly valuable in identifying and characterizing proteins’ roles in various biological processes .
Mechanism of Action
Target of Action
4-Acetamido-N-phenylbenzamide, also known as 4-(acetylamino)-N-phenylbenzamide or Oprea1_184914, primarily targets non-receptor tyrosine kinases . These kinases, including Fes, Syk, and the myeloid Src-family members Fgr, Hck, and Lyn, have been implicated in Acute Myelogenous Leukemia (AML) oncogenic signaling .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .
Biochemical Pathways
The inhibition of these kinases disrupts the signaling pathways they are involved in, leading to the suppression of AML cell growth
Result of Action
The compound’s action results in the potent suppression of AML cell growth in vitro and in vivo . This effect is independent of Flt3 mutational status , suggesting that the compound could be effective against a broad range of AML cases.
properties
IUPAC Name |
4-acetamido-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-9-7-12(8-10-14)15(19)17-13-5-3-2-4-6-13/h2-10H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPSOBFEENCHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-phenylbenzamide |
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